
1,5-Di(furan-3-yl)-2-(2-methylprop-1-en-1-yl)-3-(propan-2-yl)pentane-1,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5-Di(furan-3-yl)-2-(2-methylprop-1-en-1-yl)-3-(propan-2-yl)pentane-1,5-dione is a complex organic compound that features a unique arrangement of furan rings and various alkyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Di(furan-3-yl)-2-(2-methylprop-1-en-1-yl)-3-(propan-2-yl)pentane-1,5-dione typically involves multi-step organic reactions. The starting materials might include furan derivatives and various alkylating agents. Common synthetic routes could involve:
Aldol Condensation: This reaction could be used to form the central pentane-1,5-dione structure.
Furan Ring Formation: The furan rings might be introduced through cyclization reactions involving furfural or other furan precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
1,5-Di(furan-3-yl)-2-(2-methylprop-1-en-1-yl)-3-(propan-2-yl)pentane-1,5-dione can undergo various chemical reactions, including:
Oxidation: The furan rings and alkyl groups can be oxidized under appropriate conditions.
Reduction: The carbonyl groups in the pentane-1,5-dione structure can be reduced to alcohols.
Substitution: The furan rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce diols.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigation of its pharmacological properties.
Industry: Use in the production of advanced materials or as a precursor in chemical manufacturing.
作用机制
The mechanism of action of 1,5-Di(furan-3-yl)-2-(2-methylprop-1-en-1-yl)-3-(propan-2-yl)pentane-1,5-dione would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways would require detailed experimental studies.
相似化合物的比较
Similar Compounds
1,5-Di(furan-2-yl)-2-(2-methylprop-1-en-1-yl)-3-(propan-2-yl)pentane-1,5-dione: A similar compound with furan rings in different positions.
1,5-Di(thiophen-3-yl)-2-(2-methylprop-1-en-1-yl)-3-(propan-2-yl)pentane-1,5-dione: A compound with thiophene rings instead of furan rings.
Uniqueness
1,5-Di(furan-3-yl)-2-(2-methylprop-1-en-1-yl)-3-(propan-2-yl)pentane-1,5-dione is unique due to its specific arrangement of furan rings and alkyl groups, which could confer distinct chemical and physical properties compared to similar compounds.
属性
CAS 编号 |
90605-44-0 |
|---|---|
分子式 |
C20H24O4 |
分子量 |
328.4 g/mol |
IUPAC 名称 |
1,5-bis(furan-3-yl)-2-(2-methylprop-1-enyl)-3-propan-2-ylpentane-1,5-dione |
InChI |
InChI=1S/C20H24O4/c1-13(2)9-18(20(22)16-6-8-24-12-16)17(14(3)4)10-19(21)15-5-7-23-11-15/h5-9,11-12,14,17-18H,10H2,1-4H3 |
InChI 键 |
KGWNBLIBCFLISO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(CC(=O)C1=COC=C1)C(C=C(C)C)C(=O)C2=COC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


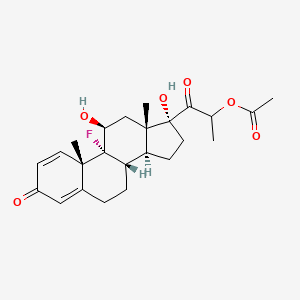
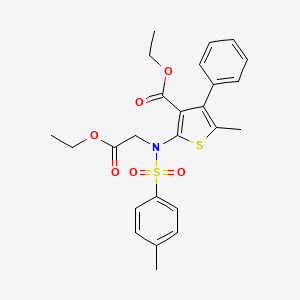
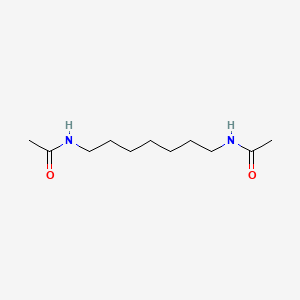

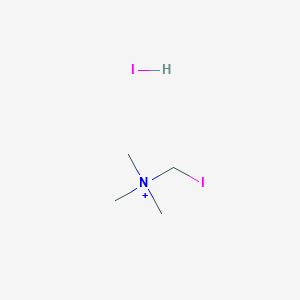

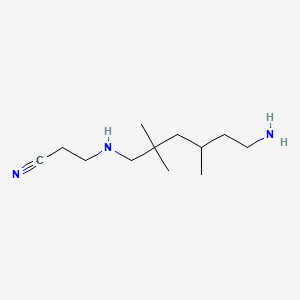
![Tetrahydrothieno[3,4-d][1,3]dioxol-2-one](/img/structure/B12809322.png)
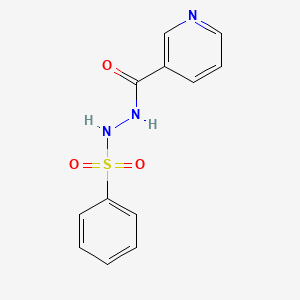
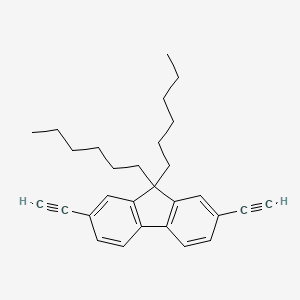


![2-Cyanobicyclo[3.2.1]oct-2-yl acetate](/img/structure/B12809351.png)
![[(2S,3R,4S,5S)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B12809358.png)
